molecular formula C7H7N3O2S2 B100466 2-Amino-1,3-benzothiazole-6-sulfonamide CAS No. 18101-58-1

2-Amino-1,3-benzothiazole-6-sulfonamide

Cat. No.: B100466
CAS No.: 18101-58-1
M. Wt: 229.3 g/mol
InChI Key: CGJUKQLMOOVGOC-UHFFFAOYSA-N
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Description

2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction

Biological Activity

2-Amino-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with an amino group and a sulfonamide moiety. Its molecular formula is C₇H₈N₂O₂S₂, and it has a molecular weight of approximately 228.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interactions

This compound has been shown to interact with various enzymes and proteins, leading to inhibition or modulation of their activity. It primarily targets:

  • DNA Gyrase : This enzyme is crucial for bacterial DNA replication. The compound acts as an inhibitor, thereby exhibiting antibacterial properties.
  • Carbonic Anhydrases : Research indicates that derivatives of this compound can inhibit multiple isoforms of carbonic anhydrases, which are involved in regulating pH and fluid balance in biological systems .

Biochemical Pathways

The compound influences several biochemical pathways through enzyme inhibition. For instance:

  • Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
  • Anticonvulsant Effects : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Activity Type Description References
AntibacterialInhibits DNA gyrase; effective against various bacterial strains
AntifungalExhibits antifungal activity against common pathogens
AnticonvulsantPotential to modulate neurotransmitter systems
AntitumorSome derivatives show significant antitumor activity in vitro
Carbonic Anhydrase InhibitionInhibits multiple isoforms involved in pH regulation

Case Studies and Research Findings

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. Results indicated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
  • Antitumor Studies : Research conducted on structural analogs revealed that certain modifications to the benzothiazole framework enhanced antitumor activity significantly. Compounds with electron-donor substituents at the 6-position showed improved efficacy against cancer cell lines .
  • Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited anticonvulsant effects by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment .

Pharmacokinetics and Safety Profile

Current data on the pharmacokinetics of this compound is limited. However, it is noted that:

  • The compound is stable at room temperature.
  • Its interaction with biological membranes suggests potential for oral bioavailability.

Toxicity studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term use.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has demonstrated notable antibacterial properties, acting as an inhibitor of DNA gyrase, an essential enzyme for bacterial DNA replication. Studies have shown that derivatives of this compound exhibit potent inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

Carbonic Anhydrase Inhibition
2-Amino-1,3-benzothiazole-6-sulfonamide is recognized for its ability to inhibit various isoforms of carbonic anhydrases (CAs), specifically isoforms I, II, IX, and XII. These enzymes are crucial in regulating physiological processes such as respiration and acid-base balance. The inhibition of CAs has therapeutic implications for conditions like glaucoma and edema .

Neuropharmacological Effects
Research indicates that this compound may possess anticonvulsant properties. In behavioral studies using animal models, similar compounds have shown efficacy by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment.

Agricultural Applications

Pesticide Development
The unique structure of this compound allows it to be explored as a potential pesticide. Its biological activity could be harnessed to develop new agrochemicals that target specific pests while minimizing environmental impact.

Analytical Chemistry Applications

Reagent for Antioxidants
In analytical chemistry, this compound serves as a reagent for determining antioxidants and free radicals. Its ability to react with various compounds makes it valuable for assessing the antioxidant capacity in different samples .

Table 1: Biological Activities Summary

Activity TypeDescriptionReference
Antibacterial ActivityPotent inhibition against Gram-positive/negative bacteria (MIC: 5-20 µg/mL)
Carbonic Anhydrase InhibitionInhibits CA isoforms I, II, IX, XII; implications for glaucoma treatment
Anticonvulsant EffectsEnhances GABAergic transmission; potential use in epilepsy
Pesticide DevelopmentExplored as a candidate for new agrochemicals

Case Study: Antitumor Activity

A study on structural analogs of this compound revealed that modifications at the 6-position enhanced antitumor activity significantly. Compounds with electron-donor substituents showed improved efficacy against cancer cell lines.

Properties

IUPAC Name

2-amino-1,3-benzothiazole-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJUKQLMOOVGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352715
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18101-58-1
Record name 2-Amino-1,3-benzothiazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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